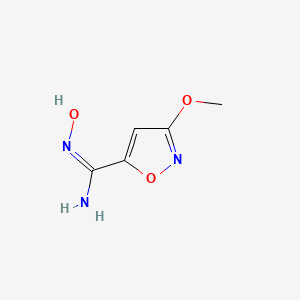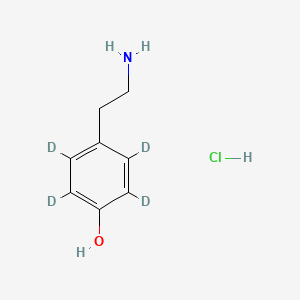
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated analog of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the molecule can influence its chemical and physical properties, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
科学的研究の応用
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of tyramine metabolism and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of related compounds.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various applications.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.
類似化合物との比較
Similar Compounds
Tyramine: The non-deuterated analog of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, commonly found in various foods and involved in neurotransmitter regulation.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with a similar aminoethyl group, used in different research applications.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool for studying isotope effects and developing deuterated drugs.
特性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
177.66 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |
InChIキー |
RNISDHSYKZAWOK-FOMJDCLLSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl |
正規SMILES |
C1=CC(=CC=C1CCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
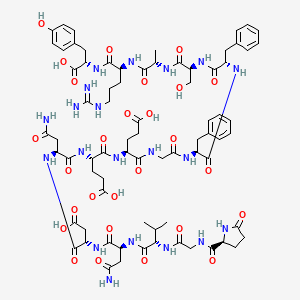


![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
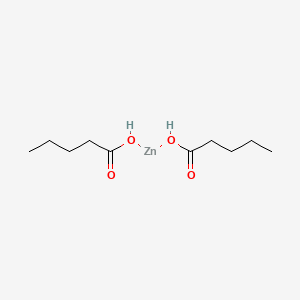
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
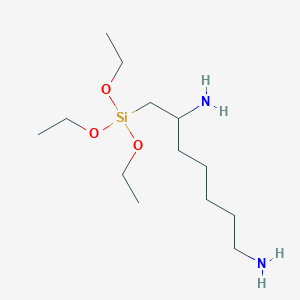
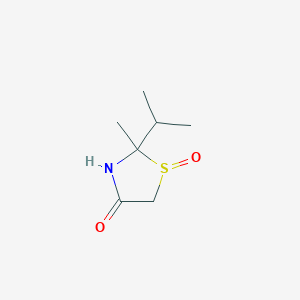
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
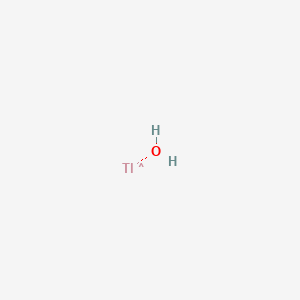
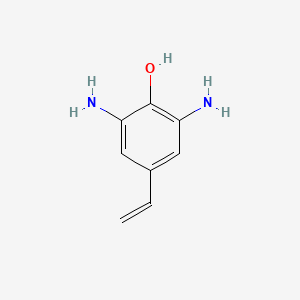
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
